molecular formula C10H10N2O3 B7966751 6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid

6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid

Cat. No.: B7966751
M. Wt: 206.20 g/mol
InChI Key: UZSGVOZIHYZQPG-UHFFFAOYSA-N
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Description

6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with 2-oxopyrrolidine. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups to the pyridine ring .

Scientific Research Applications

6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidinone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid is unique due to its combination of the pyridine and pyrrolidinone rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields .

Properties

IUPAC Name

6-(2-oxopyrrolidin-1-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9-5-2-6-12(9)8-4-1-3-7(11-8)10(14)15/h1,3-4H,2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSGVOZIHYZQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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